molecular formula C11H17N5O B13440508 (Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide

Cat. No.: B13440508
M. Wt: 235.29 g/mol
InChI Key: JZKYDBCYQQALMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and an ethanimidamide group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Pyridine: The piperazine ring is then reacted with a pyridine derivative, such as 4-chloropyridine, in the presence of a base like potassium carbonate to introduce the pyridine moiety.

    Introduction of the Ethanimidamide Group: The final step involves the reaction of the substituted piperazine with an appropriate ethanimidamide precursor, such as N-hydroxyethanimidamide, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a ligand for various biological targets. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.

Medicine

In the field of medicine, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide has shown promise as a potential therapeutic agent

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanimidamide
  • N’-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanimidamide
  • N’-hydroxy-2-[4-(pyridin-4-yl)piperidin-1-yl]ethanimidamide

Uniqueness

(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C11H17N5O/c12-11(14-17)9-15-5-7-16(8-6-15)10-1-3-13-4-2-10/h1-4,17H,5-9H2,(H2,12,14)

InChI Key

JZKYDBCYQQALMI-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1C/C(=N/O)/N)C2=CC=NC=C2

Canonical SMILES

C1CN(CCN1CC(=NO)N)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.